molecular formula C6H7BrN2O2 B1334527 (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 512810-02-5

(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B1334527
M. Wt: 219.04 g/mol
InChI Key: KJRXQTJYEXJDQW-UHFFFAOYSA-N
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Description

(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid, or 4-BrMPA, is an organic compound that has a variety of uses in scientific research. It is a derivative of pyrazole, a five-membered heterocyclic compound, and is a white, crystalline solid. 4-BrMPA has been used in a wide range of scientific research applications, including as a reagent for organic synthesis, as a catalyst for the production of polymers, and as a tool for studying the mechanism of action of enzymes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Divergent Cyclizations : The study by Smyth et al. (2007) explores the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, revealing unexpected cyclic imide products and various interesting bicyclic heterocycles. This indicates potential in synthesizing unique heterocyclic structures (Smyth et al., 2007).
  • Regioselective Synthesis : Martins et al. (2009) discuss the regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines, indicating potential applications in precision chemical synthesis (Martins et al., 2009).

Biological Studies and Applications

  • Antimicrobial Activities : Sherkar and Bhandarkar (2015) focused on the synthesis of 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, which demonstrated excellent antimicrobial activities, suggesting potential use in developing new antimicrobial agents (Sherkar & Bhandarkar, 2015).
  • Inhibitory Effects : Oh et al. (2002) isolated (5-butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid from Erigeron annuus, exhibiting germination inhibitory effects, pointing towards applications in agriculture and botanical studies (Oh et al., 2002).

Material Science and Electrochemical Studies

  • Corrosion Inhibitors : Lgaz et al. (2018) investigated pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media, combining experimental and theoretical approaches, which could be significant for industrial applications (Lgaz et al., 2018).

Miscellaneous Applications

  • Synthesis of Fused and Spiro Heterocyclic Systems : Abdel-rahman et al. (2004) discuss the synthesis of diverse heterocyclic systems from 3,5-pyrazolidinediones, indicating the versatility of pyrazole derivatives in synthesizing complex organic structures (Abdel-rahman et al., 2004).
  • Ammoxidation and Oxidation Catalysts : Xie et al. (2014) presented an efficient approach to the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes using Cu(II)/pypzacac complexes, demonstrating potential in catalysis (Xie et al., 2014).

properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRXQTJYEXJDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256936
Record name 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256936
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Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid

CAS RN

512810-02-5
Record name 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
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